CUSTOM
|
951
|
reaction index
|
NAME
|
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
|
reaction type
|
Name
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Quantity
|
0.00515 mol
|
Type
|
reagent
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.01 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.00447 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N
|
Name
|
|
Quantity
|
0.00343 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)Cl)F
|
Name
|
|
Quantity
|
0.000172 mol
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
8.59e-05 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |